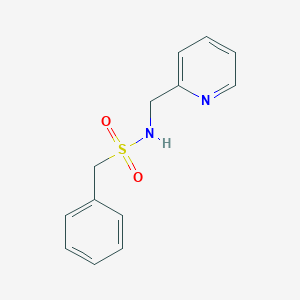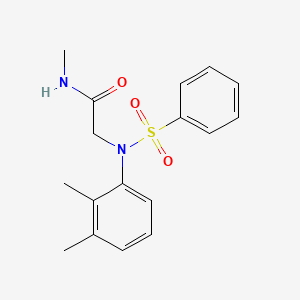![molecular formula C18H19ClN2O B5605803 N-[(2-chloro-3-pyridinyl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide](/img/structure/B5605803.png)
N-[(2-chloro-3-pyridinyl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, starting from basic chemical structures and introducing specific functional groups to achieve desired functionalities. For example, Costello et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, showing a methodological approach to synthesizing compounds with specific agonist properties by starting from chiral amino acids and introducing various substituents (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(2-chloro-3-pyridinyl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide can be studied using various spectroscopic methods. Kitano et al. (1973) determined bond distances and angles in N-methylacetamide, providing a baseline for understanding the structure of related acetamide compounds (Kitano et al., 1973).
Chemical Reactions and Properties
Chemical reactions involving acetamides often lead to a variety of products depending on the reactants and conditions. Pailloux et al. (2007) explored the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, providing insights into the reactivity channels and potential chemical transformations of similar compounds (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of compounds are crucial for understanding their behavior in different environments. Arjunan et al. (2009) conducted spectroscopic investigations on N-(2-Methylphenyl)-2,2-dichloroacetamide, including Fourier transform infrared (FTIR) and Raman spectroscopy, to analyze the vibrational characteristics and infer physical properties (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties of acetamide derivatives can be complex and varied. Studies such as the one by Dotsenko et al. (2019), involving the preparation of functionalized thieno[2,3-b]pyridines, provide valuable information on the reactivity and potential applications of similar compounds in various fields, including their herbicidal properties (Dotsenko et al., 2019).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific biological target, such as an enzyme or receptor. The pyridine ring and the acetamide group are common features in many pharmaceuticals, suggesting that this compound might have biological activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-21(12-15-6-4-10-20-18(15)19)17(22)11-14-9-8-13-5-2-3-7-16(13)14/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREHDEVIGZDWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)CC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5605731.png)
![1-(2-methylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5605736.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(4-morpholinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5605740.png)


![1-[4-(1H-pyrazol-1-yl)benzoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5605754.png)
![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5605762.png)

![3-[5-(2-bromophenyl)-2-furyl]acrylic acid](/img/structure/B5605767.png)

![1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5605770.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5605776.png)

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5605791.png)